Degalactotigonin

Description

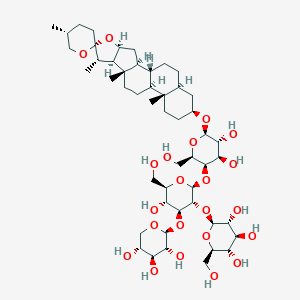

Structure

2D Structure

Properties

IUPAC Name |

2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H82O22/c1-20-7-12-50(64-18-20)21(2)32-28(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(62)37(59)41(31(17-53)68-45)69-47-43(71-46-39(61)36(58)34(56)29(15-51)66-46)42(35(57)30(16-52)67-47)70-44-38(60)33(55)27(54)19-63-44/h20-47,51-62H,5-19H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNQXJIQCPPOHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H82O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1035.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39941-51-0 | |

| Record name | Uttronin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301780 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Extraction and Isolation Methodologies for Degalactotigonin

Solvent-Based Extraction Techniques and Optimization Strategies

The initial step in isolating Degalactotigonin involves its extraction from the plant matrix. Solvent-based extraction is the most common approach, with the choice of solvent and extraction conditions being critical for maximizing the yield of this polar glycoside while minimizing the co-extraction of impurities. academicjournals.org

Methanol (B129727) and ethanol (B145695) are the preferred solvents due to their polarity, which effectively solubilizes steroidal glycosides like this compound. academicjournals.orgtandfonline.com Research has shown that a systematic optimization of extraction parameters is crucial for efficiency. Key factors that are often evaluated include the type of solvent, solvent concentration, extraction method, and duration. academicjournals.orgtandfonline.com

Commonly employed extraction methods include maceration, reflux extraction, Soxhlet extraction, and ultrasound-assisted extraction (UAE). academicjournals.orgtandfonline.com For instance, one protocol for extracting this compound from dried, powdered Solanum nigrum involves refluxing with methanol or maceration for an extended period. Another study utilized ultrasonic assistance at 50°C with methanol to obtain the crude extract. nih.govscispace.com The use of ultrasonication can enhance extraction efficiency by disrupting plant cell walls, thus improving solvent penetration. academicjournals.org

Optimization studies often involve comparing different solvent concentrations and extraction techniques. For example, an evaluation of ethanol concentrations (50%, 60%, or 70%) and methods (ultrasonication, reflux, Soxhlet) determined that 60% ethanol with ultrasonication was a more favorable condition for extracting compounds from Solanum nigrum. tandfonline.com A 20-minute ultrasonic water bath with a 60% ethanol-water solution has also been reported as an effective method. academicjournals.org Following initial extraction, the resulting crude extract is typically concentrated under reduced pressure to yield a viscous residue.

Table 1: Comparison of Optimized Solvent Extraction Parameters for Saponins (B1172615) from Solanum nigrum

| Parameter | Optimized Condition 1 | Optimized Condition 2 | Optimized Condition 3 |

| Plant Material | Dried, powdered aerial parts of S. nigrum | Powdered whole plant of S. nigrum nih.govscispace.com | Dried herb of S. nigrum academicjournals.org |

| Solvent | Methanol | Methanol nih.govscispace.com | 60% Ethanol (v/v) academicjournals.org |

| Method | Reflux or Maceration | Ultrasonic-assisted nih.govscispace.com | Ultrasonic water bath academicjournals.org |

| Temperature | 60–65°C (Reflux) / Room Temp (Maceration) | 50°C nih.govscispace.com | Not specified |

| Duration | 4–6 hours (Reflux) / 48–72 hours (Maceration) | 3 x 1 hour nih.govscispace.com | 2 x 20 minutes academicjournals.org |

| Solvent-to-Solid Ratio | 10:1 to 20:1 (w/v) | Not specified | 10:1 (v/v) academicjournals.org |

After the initial solvent extraction, a liquid-liquid partitioning step is often employed to separate compounds based on their polarity. The crude methanol extract can be suspended in hot water and successively partitioned with solvents of increasing polarity, such as dichloromethane (B109758) and ethyl acetate, to isolate the water-soluble fraction containing this compound. nih.govscispace.com

Chromatographic Purification Methodologies for High-Purity this compound

Achieving high-purity this compound is impossible without the use of multi-step chromatographic techniques. nih.gov These methods separate the compound from a complex mixture of other saponins, alkaloids, and metabolites present in the crude extract. mdpi.comacademicjournals.org

The purification process typically begins with column chromatography using a normal-phase adsorbent like silica (B1680970) gel. academicjournals.orgnih.govuniven.ac.za The water-soluble fraction from the solvent partitioning step is loaded onto a silica gel column and eluted with a solvent system, often a mixture of dichloromethane, methanol, and water in various ratios. nih.govscispace.com This initial step serves to fractionate the extract into less complex mixtures.

Fractions identified as containing this compound are then subjected to further purification, commonly using reversed-phase (RP) chromatography. nih.govresearchgate.net Materials such as RP-18 or Diaion HP-20 resins are used. nih.govscispace.com Elution is carried out with solvent systems like acetone/water or a gradient of methanol in water. nih.govscispace.comresearchgate.net

For the final purification step to yield high-purity this compound (>90-98%), preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. academicjournals.orgtandfonline.com A reversed-phase C18 column is most frequently used. academicjournals.org The mobile phase is typically a combination of acetonitrile (B52724) and water, sometimes with additives like triethylamine (B128534) to improve peak shape. academicjournals.org Detection is often performed using an Evaporative Light Scattering Detector (ELSD), which is well-suited for non-UV-absorbing compounds like saponins, or a UV detector at a lower wavelength (e.g., 254 nm). academicjournals.org

Table 2: Exemplary Chromatographic Conditions for this compound Purification

| Chromatography Step | Stationary Phase | Mobile Phase (v/v/v) | Purpose |

| Initial Column Chromatography | Silica Gel nih.govscispace.com | Dichloromethane/Methanol/Water (e.g., 4:1:0.1, 2:1:0.1) nih.govscispace.com | Initial fractionation of crude extract. nih.govscispace.com |

| Intermediate Column Chromatography | RP-18 Reversed Phase nih.govscispace.com | Acetone/Water (e.g., 1:2) nih.govscispace.com | Further purification of active fractions. nih.govscispace.com |

| Preparative HPLC | C18 Reversed Phase (e.g., 250 x 4.6 mm, 5 µm) academicjournals.org | Acetonitrile/Water (e.g., 65:35) | Final isolation of high-purity this compound. |

The purity of the final isolated compound is confirmed by comparing its spectroscopic data (NMR, MS) with established values and by HPLC analysis, which should show a single, sharp peak. academicjournals.orgtandfonline.comnih.gov

Challenges and Considerations in this compound Isolation from Complex Plant Matrices

The isolation of this compound is not without its difficulties, which stem from the nature of the compound and its source.

Structural Complexity and Similarity: Plants like Solanum nigrum contain a vast array of structurally related steroidal glycosides and alkaloids. academicjournals.orgnih.govresearchgate.net For example, this compound is often isolated alongside compounds like solasodine (B1681914), O-acetyl solasodine, and soladulcoside A. nih.gov These molecules can have similar polarities and chromatographic behaviors, making their separation a significant challenge that necessitates multiple, high-resolution chromatographic steps. mdpi.com

Low Concentration: The concentration of this compound within the plant material is often low. academicjournals.org This requires processing large amounts of raw plant material to obtain substantial quantities of the pure compound, which can be both time-consuming and costly.

Co-extraction of Interfering Substances: The initial solvent extraction, while designed to target polar glycosides, inevitably co-extracts other compounds like chlorophylls, tannins, and fatty acids. semanticscholar.orgmdpi.com These substances can interfere with subsequent purification steps, potentially binding to chromatographic columns or co-eluting with the target compound, thereby reducing the efficiency and purity of the isolation process.

Compound Stability: Saponins can be sensitive to heat and pH. mdpi.comresearchgate.net Extraction conditions, such as high temperatures during reflux or the use of acidic or basic solvents, must be carefully controlled to prevent the degradation or hydrolysis of the glycosidic bonds in this compound, which would alter its structure and yield the aglycone tigogenin (B51453).

Addressing these challenges requires a carefully designed, multi-step purification strategy that is optimized for both the specific plant matrix and the target compound. The development of more selective extraction techniques and advanced chromatographic materials continues to be an important area of research to improve the efficiency of isolating this compound and other valuable phytochemicals. semanticscholar.orgdergipark.org.tr

Biosynthetic Pathways and Comprehensive Structural Characterization Approaches

Proposed Biosynthetic Routes to Degalactotigonin Aglycone and Glycoside Moieties

The biosynthesis of this compound originates from the isoprenoid pathway, a fundamental metabolic route in plants. The formation of its aglycone, tigogenin (B51453), commences with the cyclization of 2,3-oxidosqualene (B107256) to form the foundational steroid skeleton. mdpi.com This is followed by a series of enzymatic reactions, including hydroxylations, oxidations, and reductions, which are catalyzed by enzymes like cytochrome P450 monooxygenases, to produce the specific spirostanol (B12661974) aglycone. mdpi.com

The glycosidic portion of this compound is synthesized through the sequential attachment of sugar units from activated nucleotide sugars, such as UDP-glucose and UDP-galactose. peerj.com This process is mediated by specific glycosyltransferases, which ensure the correct sugar is added at the appropriate position on the aglycone or the elongating sugar chain. peerj.com this compound is characterized by a trisaccharide chain linked to the aglycone.

Advanced Spectroscopic and Spectrometric Techniques for this compound Structure Elucidation

The definitive structural determination of this compound relies heavily on the application of sophisticated spectroscopic and spectrometric methods. scispace.comijpsr.comacs.orgresearchgate.net These powerful tools provide detailed insights into the molecule's atomic connectivity and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of complex natural products like this compound. nih.govslideshare.net One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial information regarding the chemical environments of the hydrogen and carbon atoms. phcog.com For instance, characteristic signals in the ¹H NMR spectrum, such as a doublet around δ 4.90 ppm, are indicative of the anomeric proton of a glucose unit.

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure. phcog.com Correlation Spectroscopy (COSY) helps establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly bonded carbons. phcog.com Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying long-range proton-carbon connections, which is vital for determining the glycosylation sites and the sequence of the sugar chain. scribd.com The stereochemistry of the molecule is often resolved using Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are in close spatial proximity.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1 (glucose) | 4.90 (d, J = 7.8 Hz) | - |

| C-1 (glucose) | - | 105.6 |

| C-5 | - | 140.2 |

| C-6 | 5.30 (m) | 122.5 |

| CH₃-18 | 1.08 (s) | - |

Data obtained in CD₃OD. Chemical shifts are illustrative and may vary based on experimental conditions.

Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation patterns of this compound. researchgate.netthieme-connect.com Electrospray ionization (ESI-MS) is commonly employed, and high-resolution mass spectrometry (HRMS) provides the accurate mass, allowing for the determination of the molecular formula. scribd.comnchu.edu.tw For example, an ESI-MS analysis might show a molecular ion peak at m/z 1035.17 [M+H]⁺, corresponding to the molecular formula C₅₀H₈₂O₂₂.

Tandem mass spectrometry (MS/MS) is particularly valuable for sequencing the oligosaccharide chains. nchu.edu.twacs.org By inducing fragmentation of the parent ion, the sequential loss of sugar residues can be observed, revealing the composition and order of the monosaccharides in the glycosidic chain. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Analysis

Chemical Degradation and Derivatization Approaches for Structural Confirmation

Historically, chemical methods played a significant role in structure elucidation and are still used for confirmation. scispace.comijpsr.comacs.orgresearchgate.net Acid hydrolysis of this compound cleaves the glycosidic bonds, liberating the aglycone and the individual monosaccharides. These can then be identified by chromatographic comparison with authentic standards. scribd.com

Derivatization reactions, such as acetylation or permethylation, provide further structural information. Acetylation of hydroxyl groups can help determine their number by observing the mass shift in the MS spectrum. omrf.org Permethylation analysis is a classic method used to identify the linkage positions between the sugar units. omrf.org

Mechanistic Investigations of Degalactotigonin S Biological Activities in Preclinical Models

Effects on Cellular Proliferation and Apoptosis Induction

Degalactotigonin has been shown to inhibit the proliferation of various cancer cell lines and induce programmed cell death, or apoptosis. aacrjournals.orgnih.gov These dual activities are central to its potential as an anticancer agent.

The compound disrupts the normal progression of the cell cycle, a key process regulating cell growth and division. In preclinical studies, this compound treatment leads to cell cycle arrest at different phases depending on the cancer type. For instance, in osteosarcoma cell lines (U2OS and MG63), this compound induced an arrest at the G2/M phase. aacrjournals.org This was accompanied by a decrease in the population of cells in the G0/G1 phase. aacrjournals.org Conversely, in pancreatic cancer cells (PANC1) and triple-negative breast cancer cells (MDA-MB-231), this compound caused cell cycle arrest at the G0/G1 phase. nih.govjapsonline.comresearchgate.net

This modulation is associated with changes in the expression of key cell cycle regulatory proteins. Studies have shown that this compound downregulates the expression of Cyclin D1, a protein crucial for the G1 to S phase transition, and upregulates p21, a potent inhibitor of cell cycle progression. aacrjournals.orgnih.gov In osteosarcoma cells, treatment also affected the levels of Cyclin A1 and Cyclin B1. aacrjournals.org Furthermore, this compound treatment has been linked to induced DNA damage, as indicated by the increased expression of phosphorylated H2A.X (γH2A.X), which can trigger cell cycle arrest and apoptosis. aacrjournals.org

Table 1: Effect of this compound on Cell Cycle Progression in Different Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Cancer Type | Cell Line(s) | Phase of Cell Cycle Arrest | Key Molecular Changes | Reference(s) |

|---|---|---|---|---|

| Osteosarcoma | U2OS, MG63 | G2/M | ↓ G0/G1 phase, ↑ G2/M phase, ↓ Cyclin D1 mRNA, ↑ p21 mRNA, ↑ p-H2A.X | aacrjournals.org |

| Pancreatic Cancer | PANC1 | G0/G1 | ↑ G0/G1 phase, ↓ S phase, ↓ Cyclin D1, ↑ p21 | nih.govresearchgate.net |

This compound is a potent inducer of apoptosis in various cancer cells, including those of osteosarcoma, oral cancer, renal cell carcinoma, and pancreatic cancer. aacrjournals.orgnih.govphcog.comnih.gov The induction of apoptosis is confirmed by several molecular markers. In osteosarcoma cells, treatment with this compound led to increased cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. aacrjournals.orgaacrjournals.org This was accompanied by a significant, dose-dependent increase in the activity of caspase-3, a key executioner caspase in the apoptotic cascade. aacrjournals.orgaacrjournals.org Further evidence from Hoechst staining and Annexin V/PI double staining assays confirmed the morphological changes and increased proportion of apoptotic cells following treatment. aacrjournals.org

In human oral cancer cells (KB), this compound's pro-apoptotic effect involves the intrinsic mitochondrial pathway. phcog.com It was found to generate reactive oxygen species (ROS), cause a loss of mitochondrial membrane potential, and modulate the expression of Bcl-2 family proteins. phcog.comphcog.com Specifically, it suppressed the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic protein Bax. phcog.comphcog.com This shift in the Bax/Bcl-2 ratio is known to promote the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently, the executioner caspase-3. phcog.com Apoptotic DNA fragmentation, another key feature of apoptosis, has also been observed in triple-negative breast cancer cells treated with the compound. japsonline.comjapsonline.com

Modulation of Cell Cycle Progression

Impact on Cell Migration and Invasion Dynamics

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. Preclinical studies show that this compound can effectively inhibit these processes in several types of cancer. aacrjournals.orgnih.gov

This compound has been shown to suppress the migration and invasion of osteosarcoma, oral cancer, renal cell carcinoma, and pancreatic cancer cells in vitro. aacrjournals.orgnih.govphcog.comnih.gov In osteosarcoma models, this compound not only inhibited cell migration and invasion in Transwell assays but also dramatically reduced the incidence of lung metastasis in an in vivo xenograft model. aacrjournals.orgaacrjournals.orgnih.gov Similarly, in pancreatic cancer cells, the compound inhibited migration induced by the epidermal growth factor (EGF). nih.govresearchgate.net The anti-migratory effect was also demonstrated in triple-negative breast cancer cells using wound healing assays. japsonline.com

The degradation of the extracellular matrix (ECM) is a critical step in cancer cell invasion and is primarily carried out by a family of enzymes known as matrix metalloproteinases (MMPs). mdpi.com this compound has been found to modulate the expression of these key enzymes. In oral cancer cells, treatment with this compound significantly reduced the protein expression of MMP-2 and MMP-9 in a concentration-dependent manner. phcog.comphcog.com The downregulation of these gelatinases, which are crucial for degrading type IV collagen, a major component of the basement membrane, is a key mechanism behind this compound's anti-invasive effects. phcog.com

Table 2: Effect of this compound on Matrix Metalloproteinase (MMP) Expression This table is interactive. You can sort and filter the data.

| Cancer Type | Cell Line | MMPs Affected | Effect | Reference(s) |

|---|

Regulation of Metastasis-Related Pathways and Cellular Motility

Modulation of Key Intracellular Signaling Pathways

The anticancer effects of this compound are mediated through its interaction with multiple intracellular signaling pathways that are often dysregulated in cancer.

In osteosarcoma, this compound inhibits the Hedgehog/Gli1 pathway, which is crucial for malignant phenotypes. aacrjournals.orgaacrjournals.org This inhibition is primarily achieved through the inactivation of Glycogen (B147801) Synthase Kinase 3β (GSK3β). aacrjournals.orgnih.gov The compound also decreases the activity of other kinases like Akt and ERK. aacrjournals.org

In oral squamous cell carcinoma, this compound targets the transforming growth factor-β (TGF-β) signaling pathway. phcog.comphcog.com It inhibits the non-canonical TGF-β/ERK/NF-κB signaling axis while activating the JNK and p38 pathways, leading to ROS-stimulated tumor cell death. phcog.comphcog.com

Research in renal cell carcinoma (RCC) has identified the Hippo signaling pathway as another target. This compound was shown to repress Yes-associated protein (YAP), a critical downstream effector of the Hippo pathway that promotes tumor proliferation and progression. nih.govamegroups.org This repression was associated with the inhibition of proliferation, invasion, and migration, and the induction of apoptosis in RCC cells. nih.gov

In pancreatic cancer, this compound's mechanism involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. nih.govresearchgate.net It was found to reduce the EGF-induced phosphorylation of EGFR and its downstream signaling molecules, including Akt and ERK. nih.govscispace.com This inhibition disrupts signals that promote cell proliferation and survival.

Table 3: Summary of Intracellular Signaling Pathways Modulated by this compound This table is interactive. You can sort and filter the data.

| Signaling Pathway | Cancer Type(s) | Key Molecular Effects | Downstream Consequences | Reference(s) |

|---|---|---|---|---|

| Hedgehog/Gli1 | Osteosarcoma | Inactivation of GSK3β, Repression of Gli1 | Inhibition of growth and metastasis | aacrjournals.orgaacrjournals.orgnih.gov |

| TGF-β/ERK/NF-κB | Oral Cancer | ↓ ERK, ↓ NF-κB, ↑ JNK, ↑ p38 | Inhibition of invasion, Induction of apoptosis | phcog.comphcog.com |

| Hippo | Renal Cell Carcinoma | Repression of YAP | Inhibition of proliferation, migration, and invasion; Induction of apoptosis | nih.govamegroups.org |

Hedgehog/Gli1 Pathway Repression Mechanisms

Research indicates that this compound can inhibit the growth and metastasis of certain cancers, such as osteosarcoma, by repressing the Hedgehog (Hh)/Gli1 signaling pathway. aacrjournals.orgd-nb.info The mechanism appears to involve the inactivation of glycogen synthase kinase 3 beta (GSK3β). aacrjournals.org By inactivating GSK3β, this compound leads to the suppression of the Hh/Gli1 pathway, which is known to be involved in the malignant phenotypes of osteosarcoma. aacrjournals.org Specifically, this compound treatment has been shown to decrease the activity of multiple intracellular kinases, including GSK3β, which in turn represses the Hh/Gli1 pathway. aacrjournals.org This inhibition of the Hh/Gli1 pathway has been linked to reduced proliferation, induction of apoptosis, and suppression of migration and invasion in osteosarcoma cells. aacrjournals.org

Table 1: Effect of this compound on the Hedgehog/Gli1 Pathway in Osteosarcoma Models

| Finding | Model System | Mechanism | Outcome | Reference |

| Inhibition of growth and metastasis | In vitro and in vivo osteosarcoma models | GSK3β inactivation-mediated repression of the Hedgehog/Gli1 pathway | Decreased tumor volume and lung metastasis | aacrjournals.org |

| Repression of Hedgehog/Gli1 pathway | Osteosarcoma cells | Inactivation of GSK3β | Inhibition of malignant phenotypes | aacrjournals.org |

| Decreased intracellular kinase activity | Osteosarcoma cells | Direct or indirect inhibition | Repression of Hedgehog/Gli1 pathway | aacrjournals.org |

Epidermal Growth Factor Receptor (EGFR) Signaling Inhibition

This compound has been found to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, a critical pathway in the proliferation and survival of many cancer types. researchgate.net In pancreatic cancer cells, this compound significantly inhibited EGF-induced proliferation and migration. researchgate.net The compound was shown to induce cell cycle arrest at the G0/G1 phase, which was associated with the downregulation of cyclin D1 and upregulation of p21. researchgate.net Mechanistically, this compound inhibits the EGF-induced phosphorylation of EGFR, which subsequently prevents the activation of downstream signaling molecules like Akt and ERK. researchgate.net This blockade of the EGFR signaling cascade ultimately leads to apoptosis and cell cycle arrest. researchgate.net

Table 2: Impact of this compound on EGFR Signaling in Pancreatic Cancer Cells

| Finding | Model System | Mechanism | Outcome | Reference |

| Inhibition of EGF-induced proliferation and migration | PANC1 cells | Inhibition of EGFR phosphorylation | Reduced cell growth and movement | researchgate.net |

| Induction of cell cycle arrest | PANC1 cells | Downregulation of cyclin D1, upregulation of p21 | Arrest at G0/G1 phase | researchgate.net |

| Inhibition of downstream signaling | PANC1 cells | Prevention of Akt and ERK activation | Apoptosis and cell cycle arrest | researchgate.net |

Hippo/YAP Signaling Pathway Modulation

Preclinical studies have shown that this compound can modulate the Hippo/YAP signaling pathway. amegroups.cn The core of this pathway involves the phosphorylation of the transcriptional co-activator Yes-associated protein (YAP). jcancer.org In renal cell carcinoma, this compound has been observed to disrupt the interaction between YAP and TEAD1, a transcription factor, which is crucial for metastasis.

TGF-β Signaling Interference (Non-Canonical Pathways)

This compound has been shown to interfere with the non-canonical pathways of Transforming Growth Factor-β (TGF-β) signaling. phcog.comphcog.com In oral squamous cell carcinoma cells, this compound inhibits TGF-β-mediated signaling, which in turn leads to a reduction in the activation of extracellular signal-regulated kinase (ERK) and NF-κB. phcog.comphcog.com This inhibition of non-canonical TGF-β signaling is a key mechanism for inducing apoptosis in these cancer cells. phcog.com The interruption of these signals by this compound prevents the nuclear translocation of ERK/NF-κB. phcog.com

Akt/ERK Pathway Deactivation

This compound has been demonstrated to deactivate the Akt and ERK signaling pathways, which are central to cell survival, proliferation, and differentiation. nih.govresearchgate.netcalonmedical.comfrontiersin.org In pancreatic cancer cells, inhibition of EGFR by this compound directly leads to the deactivation of its downstream effectors, Akt and ERK. researchgate.net Similarly, in oral cancer cells, the inhibition of TGF-β signaling by this compound results in a reduction of ERK activation. phcog.com The deactivation of the Akt/ERK pathway is a significant contributor to the anti-cancer effects of this compound, leading to reduced cell viability and induction of apoptosis. researchgate.netphcog.com

NF-κB Pathway Downregulation

Studies have revealed that this compound can downregulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. phcog.commdpi.com In the context of oral cancer, the inhibition of the TGF-β pathway by this compound leads to a subsequent reduction in NF-κB activity. phcog.com This is significant as the non-canonical TGF-β pathway can regulate the ERK signaling cascade, which in turn stimulates NF-κB, promoting invasion and inhibiting apoptosis. phcog.com By blocking TGF-β mediated ERK activation, this compound prevents NF-κB translocation and its pro-tumorigenic effects. phcog.com

JNK and p38 Pathway Activation

In contrast to its inhibitory effects on several pro-survival pathways, this compound has been found to activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. phcog.comphcog.com In oral cancer cells, the inhibition of TGF-β signaling by this compound leads to the activation of JNK and p38. phcog.comphcog.com The activation of these stress-activated protein kinase pathways is associated with the induction of apoptosis. phcog.com This differential regulation, inhibiting pro-survival pathways while activating pro-apoptotic ones, highlights the multi-faceted mechanism of this compound's action.

Table 3: Summary of this compound's Effects on Key Signaling Pathways

| Pathway | Effect of this compound | Cellular Consequence | Cancer Model | Reference |

| Hedgehog/Gli1 | Repression | Inhibition of growth and metastasis | Osteosarcoma | aacrjournals.orgd-nb.info |

| EGFR Signaling | Inhibition | Apoptosis and cell cycle arrest | Pancreatic Cancer | researchgate.net |

| Hippo/YAP | Modulation | Disruption of YAP-TEAD1 complex | Renal Cell Carcinoma | amegroups.cn |

| TGF-β (Non-Canonical) | Interference | Induction of apoptosis | Oral Cancer | phcog.comphcog.com |

| Akt/ERK | Deactivation | Reduced cell viability, apoptosis | Pancreatic & Oral Cancer | researchgate.netphcog.com |

| NF-κB | Downregulation | Inhibition of invasion, apoptosis induction | Oral Cancer | phcog.com |

| JNK and p38 | Activation | Induction of apoptosis | Oral Cancer | phcog.comphcog.com |

Induction of Oxidative Stress and DNA Damage

This compound (DGT) has been shown to disrupt the delicate balance of cellular redox homeostasis, leading to oxidative stress and subsequent damage to critical macromolecules, including DNA. This activity is a significant component of its observed biological effects in preclinical cancer models.

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize these reactive intermediates with antioxidants. frontiersin.orgscielo.sa.cr Cancer cells often exhibit higher basal levels of ROS compared to normal cells, a state that can be exploited by therapeutic agents. nih.gov

Studies have demonstrated that this compound can induce the generation of intracellular ROS. In human oral cancer KB cells, treatment with DGT led to a significant, concentration-dependent increase in ROS production, as measured by DCFH-DA staining. phcog.comphcog.com This elevation in ROS disrupts cellular homeostasis and can trigger downstream signaling pathways that lead to cell death. phcog.com The accumulation of high levels of ROS can cause damage to proteins, lipids, and nucleic acids, ultimately compromising cellular function and viability. scielo.sa.crnih.gov The mechanism involves DGT stimulating an increase in ROS, which in turn can activate signaling cascades like JNK and p38, contributing to apoptosis. phcog.com

The increase in oxidative stress induced by this compound contributes directly to DNA damage. The integrity of DNA in cells exposed to DGT has been assessed using several methods, revealing significant changes.

In osteosarcoma U2OS cells, treatment with DGT led to an increase in the proportion of phospho-H2A.X positive cells. aacrjournals.org Phospho-H2A.X is a recognized marker for DNA double-strand breaks, indicating that DGT induces this severe form of DNA damage. aacrjournals.org This damage is often associated with cell cycle arrest at the G2-M phase, a common cellular response to allow for DNA repair or, if the damage is too extensive, to initiate apoptosis. aacrjournals.org

The comet assay, another method to detect DNA damage, showed that DGT treatment of oral cancer KB cells resulted in a concentration-dependent increase in DNA fragmentation. phcog.com This was visualized by an increase in tail length and olive tail moment in the assay, signifying compromised DNA integrity. phcog.com Further evidence of DGT-induced DNA damage comes from studies on triple-negative breast cancer cells (MDA-MB-231), where DNA fragmentation, a hallmark of apoptosis, was observed via agarose (B213101) gel electrophoresis after treatment. japsonline.comjapsonline.com Staining with propidium (B1200493) iodide and Hoechst also revealed nuclear condensation and shrinkage, further indicating apoptotic cell death resulting from cellular damage. japsonline.comjapsonline.com

Reactive Oxygen Species Generation and Cellular Homeostasis

Investigation in Specific Cancer Models (In Vitro and In Vivo Preclinical Studies)

The effects of this compound have been explored in various preclinical cancer models, demonstrating its potential to inhibit cancer cell growth, proliferation, and metastasis both in cell culture and in animal models.

In preclinical studies, DGT has shown significant inhibitory effects against osteosarcoma.

In Vitro Studies: In laboratory settings, DGT has been shown to inhibit the proliferation of multiple osteosarcoma cell lines, including U2OS, MG63, and HOS cells, in a dose- and time-dependent manner. aacrjournals.org It also effectively induces apoptosis, as evidenced by the increased expression of cleaved PARP, a marker of programmed cell death. aacrjournals.org Furthermore, DGT treatment significantly curtails the metastatic potential of osteosarcoma cells by reducing their ability to migrate and invade through Matrigel. aacrjournals.orgnih.gov

In Vivo Studies: The effects of DGT have also been confirmed in animal models. In xenograft models where osteosarcoma cells were implanted in mice, intraperitoneal injection of DGT led to a significant decrease in tumor volume. aacrjournals.orgresearchgate.net The studies also showed that DGT treatment dramatically reduced the occurrence of lung metastasis, a common and deadly progression of osteosarcoma. aacrjournals.orgresearchgate.net

| Model Type | Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| In Vitro | U2OS, MG63, HOS, 143B | Inhibited proliferation, induced apoptosis, suppressed migration and invasion. | aacrjournals.org |

| In Vivo | 143B Xenograft | Decreased tumor volume and dramatically diminished lung metastasis. | aacrjournals.org |

This compound has demonstrated cytotoxic activity against pancreatic cancer cells in preclinical investigations.

In Vitro Studies: DGT showed potent cytotoxicity against human pancreatic cancer cell lines PANC-1 and MIA-PaCa2. nih.govscispace.com Mechanistic studies in PANC-1 cells revealed that DGT induces apoptosis and cell cycle arrest. nih.govresearchgate.net It was found to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, a key pathway often overexpressed in pancreatic cancer. nih.govscispace.com DGT reduced the phosphorylation of EGFR and its downstream signaling molecules, such as Akt and ERK, thereby suppressing EGF-induced proliferation and migration of PANC-1 cells in a concentration-dependent manner. nih.govresearchgate.net

In Vivo Studies: While extensive in vivo data for this compound specifically in pancreatic cancer is emerging, the potent in vitro activity and its known efficacy in other xenograft models suggest a basis for further investigation in animal models of pancreatic cancer. nih.govmdpi.com

| Model Type | Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| In Vitro | PANC-1, MIA-PaCa2 | Showed potent cytotoxicity; induced apoptosis and cell cycle arrest. | nih.govscispace.com |

| In Vitro | PANC-1 | Inhibited EGFR signaling pathway; suppressed EGF-induced proliferation and migration. | nih.govresearchgate.net |

Research has also highlighted the inhibitory effects of this compound on renal cell carcinoma (RCC).

In Vitro Studies: In cell-based assays, DGT was shown to promote apoptosis and inhibit the proliferation, invasion, and migration of RCC cells. nih.gov The underlying mechanism appears to involve the Hippo signaling pathway, as DGT treatment in 786-O RCC cells led to reduced expression of downstream target genes of the transcriptional co-activator YAP. nih.gov

In Vivo Studies: The anti-tumor effects of DGT were evaluated in a nude mouse xenograft model using 786-O cells. nih.gov Mice treated with DGT via intraperitoneal injection showed significantly inhibited tumor growth and a substantially reduced tumor volume compared to the untreated control group. nih.gov These findings position DGT as a compound of interest in preclinical RCC research. nih.govnih.gov

| Model Type | Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| In Vitro | 786-O, ACHN | Promoted apoptosis; inhibited proliferation, migration, and invasion. Repressed YAP signaling. | nih.gov |

| In Vivo | 786-O Xenograft | Strongly suppressed tumor growth and reduced tumor volume. | nih.gov |

Oral Squamous Cell Carcinoma Research Models

While direct studies of this compound on oral squamous cell carcinoma (OSCC) models are not extensively detailed in the reviewed literature, the broader context of OSCC preclinical models provides a framework for potential investigations. Preclinical OSCC research commonly utilizes both in vitro and in vivo models to understand disease progression and evaluate therapeutic agents. tsu.genih.gov

In Vitro Models: These typically involve human OSCC cell lines.

In Vivo Models: Animal models, particularly mice, are crucial for studying OSCC in a more complex biological system. tsu.genih.gov Methods for inducing OSCC in these models include the application of chemical carcinogens like 4-Nitroquinoline 1-oxide (4NQO) or the transplantation of OSCC cells (xenografts). nih.govmdpi.comnih.gov Genetically engineered mouse models are also employed to mimic the genetic alterations found in human OSCC. nih.govnih.govbiorxiv.org These models allow for the investigation of tumor initiation, progression, and metastasis. tsu.genih.gov

Given this compound's demonstrated cytotoxic effects in other cancer types, its potential efficacy in OSCC could be explored using these established models. For instance, natural compounds have been shown to enhance the antitumor activity of standard chemotherapeutics in tongue squamous cell carcinoma cell lines by inhibiting cell migration and proliferation and inducing apoptosis through signaling pathway modulation. nih.gov

Triple Negative Breast Cancer Research Models

This compound has been investigated for its effects on triple-negative breast cancer (TNBC), a particularly aggressive subtype. bibliomed.orgjapsonline.com Research has utilized the MDA-MB-231 human TNBC cell line to explore the compound's mechanisms of action.

Studies have shown that this compound can induce cytotoxicity and cell cycle arrest in MDA-MB-231 cells. bibliomed.orgjapsonline.com When combined with the chemotherapeutic agent etoposide, this compound exhibited a synergistic effect, leading to suppressed cell migration and invasion. bibliomed.orgjapsonline.com This combination also enhanced apoptotic cell death in these TNBC cells. bibliomed.orgjapsonline.com

Further mechanistic insights reveal that this compound's activity in TNBC involves the regulation of key cell cycle and mitotic proteins. The compound has been observed to alter the expression of BUB1, BUB1B, and CDC6, which are critical for cell division. japsonline.com Additionally, this compound has been shown to impact Polo-like kinase 1 (PLK1), a kinase overexpressed in many cancers, including breast cancer. japsonline.com The compound's ability to reduce colony formation of MDA-MB-231 cells further supports its tumor-suppressive role in TNBC. japsonline.comjapsonline.com

Table 1: Effects of this compound on Triple Negative Breast Cancer (TNBC) Cells

| Cell Line | Observed Effects | Molecular Mechanisms |

| MDA-MB-231 | - Induces cytotoxicity and cell cycle arrest- Suppresses migration and invasion (synergistic with etoposide)- Induces apoptosis (synergistic with etoposide)- Reduces colony formation | - Regulation of BUB1, BUB1B, and CDC6 expression- Impact on Polo-like kinase 1 (PLK1) |

Broader Panel of Human Tumor Cell Line Investigations (e.g., Lung, Liver, Cervical, Colon, Glioma)

This compound has demonstrated potent cytotoxic activity against a wide array of human tumor cell lines, underscoring its broad-spectrum anticancer potential. scispace.com

In lung cancer, this compound has been tested on cell lines including A549, NCI-H1975, and NCI-H1299. scispace.com It has been shown to induce apoptosis in A549 cells. scispace.comresearchgate.net For liver cancer, the HepG2 cell line has been used to demonstrate the cytotoxic effects of this compound. scispace.com

Investigations into cervical cancer have utilized the HeLa cell line, where this compound exhibited growth-inhibitory effects. aacrjournals.org In colon cancer research, the HCT-116 cell line has been employed to show the compound's cytotoxicity. scispace.com Furthermore, its activity against glioma has been observed in the SF-268 cell line. scispace.com

A significant mechanism underlying this compound's action in some of these cell lines is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. scispace.com In pancreatic cancer cells (PANC1), this compound was found to inhibit EGF-induced proliferation and migration, leading to cell cycle arrest at the G0/G1 phase. scispace.comresearchgate.net This inhibition is achieved by downregulating cyclin D1 and upregulating p21, and by preventing the phosphorylation of EGFR and its downstream signaling molecules like Akt and ERK. researchgate.net

In osteosarcoma cell lines, this compound has been shown to repress the Hedgehog/Gli1 pathway by inactivating glycogen synthase kinase 3 beta (GSK3β). aacrjournals.org

Table 2: Cytotoxic Activity of this compound in Various Human Tumor Cell Lines

| Cancer Type | Cell Line(s) | Key Findings |

| Lung Cancer | A549, NCI-H1975, NCI-H1299 | Potent cytotoxicity; induces apoptosis in A549 cells. scispace.comresearchgate.net |

| Liver Cancer | HepG2 | Cytotoxic effects observed. scispace.com |

| Cervical Cancer | HeLa | Growth-inhibitory effects. aacrjournals.org |

| Colon Cancer | HCT-116 | Cytotoxic effects observed. scispace.com |

| Glioma | SF-268 | Cytotoxic effects observed. scispace.com |

| Pancreatic Cancer | PANC1, MIA-PaCa2 | Potent cytotoxicity; inhibits EGF-induced proliferation and migration; induces G0/G1 cell cycle arrest. scispace.comresearchgate.net |

| Osteosarcoma | Multiple cell lines | Inhibits growth and metastasis via repression of the Hedgehog/Gli1 pathway. aacrjournals.org |

Other Documented Biological Potentials Beyond Cancer Research

Antifungal Activity Mechanisms

This compound has demonstrated notable antifungal properties. Specifically, it has been shown to prevent the spore germination of Alternaria brassicicola, a fungus that causes black leaf spot disease in cabbages. researchgate.net The ethanolic extract containing this compound was also observed to cause swelling of the germ tubes at a concentration of 500 mg/L. researchgate.net

The general mechanisms by which natural products, including steroidal glycosides, exert their antifungal effects are multifaceted. nih.govnih.gov These can include:

Damage to the cell membrane and wall: This can be achieved by interfering with the synthesis of essential components like ergosterol (B1671047) or by disrupting ion flow (e.g., Ca++ and K+). nih.govnih.gov

Mitochondrial damage: The generation of reactive oxygen species (ROS) can lead to mitochondrial dysfunction. nih.govnih.gov

Inhibition of protein and nucleic acid synthesis: Some compounds can interfere with the synthesis of DNA, RNA, and essential proteins. nih.gov

Inhibition of efflux pumps: This prevents the fungus from expelling the antifungal agent, thereby increasing its intracellular concentration. nih.govnih.gov

While the specific mechanism of this compound's antifungal action is not fully elucidated in the provided context, it likely involves one or more of these established pathways.

Anti-inflammatory Properties and Molecular Basis

This compound, as a constituent of plants like Solanum nigrum and Yucca gloriosa, is associated with anti-inflammatory properties. researchgate.netnih.govuni-lj.siuni-lj.si The molecular basis for the anti-inflammatory effects of phytochemicals from these plants is linked to the modulation of key inflammatory pathways. nih.gov

One of the primary mechanisms is the inhibition of the NF-κB (Nuclear factor kappa B) signaling pathway . nih.govuni-lj.si NF-κB is a crucial regulator of the inflammatory response, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α (Tumor necrosis factor-α) and IL-6 (Interleukin-6) . nih.gov

Additionally, these compounds can inhibit the MAPK (Mitogen-Activated Protein Kinase) signaling pathway , which is also involved in inflammation. nih.gov The anti-inflammatory activity is further supported by the inhibition of enzymes like inducible nitric oxide synthase (iNOS) . nih.gov

Neuroprotective Aspects

This compound has been identified as having moderate neuroprotective effects. researchgate.net While the specific mechanisms are still under investigation, the broader context of phytochemicals from the Solanum genus suggests potential pathways. frontiersin.org Natural products are known to play a vital role in maintaining neuronal health by interacting with various receptors and signaling pathways. sci-hub.se

Advanced Research Methodologies for Degalactotigonin Studies

Cell-Based Assays for Viability and Proliferation Analysis

To assess the impact of Degalactotigonin on cell viability and proliferation, a variety of established in vitro assays are utilized. These methods provide crucial initial data on the compound's cytostatic and cytotoxic effects.

MTT and CCK-8 Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability. aacrjournals.orgjapsonline.comabcam.com In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. abcam.com The amount of formazan produced is proportional to the number of viable cells. Similarly, the Cell Counting Kit-8 (CCK-8) assay employs a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases to produce a water-soluble formazan dye. dojindo.com This method is considered to be more sensitive than the MTT assay. dojindo.com Studies have shown that this compound treatment leads to a dose-dependent decrease in the viability of various cancer cell lines as measured by these assays. japsonline.comnih.gov

Colony Formation Assay: This long-term assay assesses the ability of single cells to undergo sufficient proliferation to form a colony. japsonline.comjapsonline.com It is a valuable tool for determining the reproductive integrity of cells after treatment with a compound. japsonline.com In studies involving this compound, the colony formation assay has been used to demonstrate its inhibitory effect on the clonogenic potential of cancer cells. aacrjournals.orgjapsonline.com Research has shown that treatment with this compound significantly reduces the number and size of colonies formed by various cancer cell lines, indicating an impairment of their long-term proliferative capacity. aacrjournals.orgjapsonline.comjapsonline.com

Table 1: Summary of Cell Viability and Proliferation Assays in this compound Research

| Assay | Principle | Application in this compound Studies | Key Findings |

|---|---|---|---|

| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. abcam.com | To quantify the dose-dependent effects of this compound on the viability of various cancer cell lines. aacrjournals.orgjapsonline.com | This compound reduces cell viability in a concentration-dependent manner. japsonline.comnih.gov |

| CCK-8 Assay | Reduction of WST-8 to a water-soluble formazan dye by cellular dehydrogenases. dojindo.com | Used to assess the inhibitory effect of this compound on the proliferation of cancer cells. nih.govresearchgate.net | Confirms the anti-proliferative effects of this compound. nih.gov |

| Colony Formation Assay | Measures the ability of a single cell to proliferate and form a colony. japsonline.comjapsonline.com | To evaluate the long-term impact of this compound on the reproductive capacity of cancer cells. aacrjournals.orgjapsonline.com | This compound significantly inhibits the ability of cancer cells to form colonies. aacrjournals.orgjapsonline.comjapsonline.com |

Flow Cytometry for Cell Cycle Phase Distribution and Apoptosis Quantification

Flow cytometry is a powerful technique that allows for the rapid analysis of individual cells within a heterogeneous population. It is extensively used in this compound research to investigate the compound's effects on cell cycle progression and apoptosis (programmed cell death).

For cell cycle analysis, cells are treated with this compound, fixed, and stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI). aacrjournals.orgjapsonline.comresearchgate.net The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometric analysis then reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). aacrjournals.orgresearchgate.netscispace.com Studies have demonstrated that this compound can induce cell cycle arrest at specific phases, such as the G0/G1 or G2/M phase, in various cancer cell lines. researchgate.netscispace.com

To quantify apoptosis, a common method is the Annexin V/PI double staining assay. japsonline.comjapsonline.comamegroups.org In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for phosphatidylserine, is labeled with a fluorochrome (e.g., FITC) and used to detect these apoptotic cells. japsonline.com Propidium iodide is used as a counterstain to identify necrotic cells, which have lost their membrane integrity. japsonline.com Flow cytometry analysis of cells stained with both Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells. japsonline.comamegroups.org Research has consistently shown that this compound induces apoptosis in a dose-dependent manner in various cancer cell lines. aacrjournals.orgjapsonline.comamegroups.org

Migration and Invasion Assays

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. frontiersin.org Transwell assays, also known as Boyden chamber assays, are widely used to study these processes in vitro. aacrjournals.orgaacrjournals.orgamegroups.org

In a migration assay, cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. aacrjournals.orgfrontiersin.org The lower chamber contains a chemoattractant, such as serum. After a specific incubation period, the cells that have migrated through the pores to the lower surface of the membrane are fixed, stained, and counted. aacrjournals.org

For an invasion assay, the setup is similar, but the membrane of the Transwell insert is coated with a layer of Matrigel, a reconstituted basement membrane matrix. amegroups.orgfrontiersin.org This requires the cells to actively degrade the matrix in order to move through the pores, mimicking the invasive process. frontiersin.org Studies utilizing Transwell assays have demonstrated that this compound can significantly inhibit both the migration and invasion of various cancer cell lines in a dose-dependent manner. aacrjournals.orgaacrjournals.orgamegroups.org

Molecular Biology Techniques for Mechanistic Elucidation

To understand the underlying molecular mechanisms of this compound's effects, a range of sophisticated molecular biology techniques are employed. These methods allow researchers to investigate changes in gene and protein expression, as well as the activity of specific signaling pathways.

Gene Expression Analysis

Quantitative RT-PCR (qRT-PCR): This technique is used to measure the expression levels of specific genes of interest. nih.govthermofisher.com It involves reverse transcribing RNA into complementary DNA (cDNA), which is then amplified using gene-specific primers in a real-time PCR machine. thermofisher.comlubio.ch The amount of amplified product is quantified in real-time using fluorescent dyes. lubio.ch In this compound research, qRT-PCR has been used to validate the findings of broader screening methods and to quantify the expression changes of genes involved in cell cycle regulation, apoptosis, and signaling pathways. aacrjournals.orgresearchgate.net For instance, studies have shown that this compound treatment can alter the mRNA levels of cell cycle-related genes like CyclinD1 and P21. aacrjournals.org

RNA Sequencing (RNA-Seq): This high-throughput sequencing technique provides a comprehensive and unbiased view of the entire transcriptome of a cell at a given time. lubio.chthe-scientist.com It allows for the discovery of novel genes and pathways affected by a particular treatment. the-scientist.com In the context of this compound research, RNA-sequencing has been used to identify global changes in gene expression in response to the compound, revealing potential signaling pathways that are modulated. nih.gov

Table 2: Gene Expression Analysis Techniques in this compound Studies

| Technique | Principle | Application in this compound Studies | Key Findings |

|---|---|---|---|

| Quantitative RT-PCR (qRT-PCR) | Reverse transcription of RNA to cDNA followed by real-time amplification and quantification of specific gene targets. nih.govthermofisher.com | To measure the expression of specific genes involved in pathways affected by this compound. aacrjournals.orgresearchgate.net | This compound alters the expression of genes related to the cell cycle and apoptosis. aacrjournals.org |

| RNA Sequencing (RNA-Seq) | High-throughput sequencing of all RNA transcripts in a sample to provide a global gene expression profile. lubio.chthe-scientist.com | To identify the overall changes in gene expression and affected signaling pathways upon this compound treatment. nih.gov | Revealed that YAP signaling is inactivated in renal cell carcinoma cells treated with this compound. nih.gov |

Protein Expression and Phosphorylation Analysis

Western Blotting: This is a fundamental technique used to detect and quantify specific proteins in a sample. rndsystems.com Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest. rndsystems.com In this compound studies, Western blotting is extensively used to analyze the expression levels of key proteins involved in cell cycle control, apoptosis (e.g., cleaved PARP, Caspase-3), and various signaling pathways. aacrjournals.orgscispace.com It can also be used to detect changes in protein phosphorylation by using phospho-specific antibodies. scispace.com

Phospho-Kinase Antibody Arrays: These arrays allow for the simultaneous detection of the phosphorylation status of multiple kinases. aacrjournals.orgrndsystems.comresearchgate.net Cell lysates are incubated on a membrane spotted with antibodies against a panel of different phosphorylated kinases. researchgate.net The detection of a signal at a specific spot indicates a change in the phosphorylation of that particular kinase. This high-throughput method has been employed in this compound research to screen for changes in intracellular signaling pathways, identifying key kinases whose activity is modulated by the compound. aacrjournals.orgscispace.com

Co-Immunoprecipitation (Co-IP): This technique is used to study protein-protein interactions. nih.gov An antibody specific to a protein of interest is used to pull down that protein from a cell lysate, along with any proteins that are bound to it. nih.gov Western blotting is then used to identify the interacting proteins. In the context of this compound research, Co-IP has been used to investigate how the compound might affect the interaction between key signaling proteins. nih.gov

Luciferase Reporter Assays for Pathway Activity Monitoring

Luciferase reporter assays are a powerful tool for monitoring the activity of specific signaling pathways. nih.govindigobiosciences.comnih.gov These assays utilize a plasmid containing the firefly luciferase gene under the control of a promoter with response elements for a specific transcription factor. indigobiosciences.comnih.gov When the signaling pathway is activated, the transcription factor binds to the response elements and drives the expression of the luciferase enzyme. indigobiosciences.com The activity of the pathway can then be quantified by measuring the light produced upon the addition of the luciferase substrate, luciferin. indigobiosciences.com In this compound research, luciferase reporter assays have been instrumental in demonstrating the compound's inhibitory effect on specific signaling pathways, such as the Hedgehog/Gli1 pathway. aacrjournals.org By transfecting cells with a Gli1 luciferase reporter, researchers have shown that this compound treatment leads to a significant decrease in luciferase activity, indicating repression of this pathway. aacrjournals.org

Immunofluorescence and Immunocytochemistry for Subcellular Localization

Immunofluorescence (IF) and immunocytochemistry (ICC) are powerful microscopic techniques utilized to visualize the specific location of proteins within a cell. wikipedia.orgsigmaaldrich.com These methods rely on the high specificity of antibodies to their target antigens. In these techniques, a primary antibody binds to the protein of interest, and a secondary antibody, which is conjugated to a fluorescent dye (fluorophore), binds to the primary antibody. wikipedia.org This "indirect" method allows for signal amplification, as multiple secondary antibodies can bind to a single primary antibody. sigmaaldrich.com When the fluorophore is excited by a specific wavelength of light from a microscope, it emits light at a different wavelength, revealing the protein's location within the cellular architecture. thermofisher.com This approach is fundamental for understanding a protein's function, as a protein's location is often intrinsically linked to its role in cellular processes. sigmaaldrich.comatlasantibodies.com

While direct studies employing immunofluorescence for this compound's effects are not prominently detailed in available research, the principles of the technique are broadly applicable. For instance, to investigate the subcellular localization of a protein like Yes-associated protein (YAP), which is affected by this compound, researchers would typically perform the following steps. nih.govcellsignal.com First, cells, either grown on coverslips or in suspension and then mounted on slides, are "fixed" to preserve their structure. abcam.com Next, the cell membranes are permeabilized to allow antibodies to enter the cell. The cells are then incubated with a primary antibody specific to the target protein (e.g., anti-YAP antibody). After washing away unbound primary antibodies, the cells are incubated with a fluorescently labeled secondary antibody. Finally, the cells are visualized using a fluorescence microscope. Co-staining with dyes that mark specific organelles, such as DAPI for the nucleus, allows for precise determination of the protein's subcellular distribution. researchgate.net

In the context of this compound research, while direct immunofluorescence evidence is pending, biochemical fractionation techniques coupled with Western blotting have been effectively used to demonstrate its impact on protein localization. Studies have shown that treatment with this compound leads to an increase of YAP in the cytoplasm and a decrease in the nucleus of renal cell carcinoma cells. nih.gov This cytoplasmic retention is a key indicator of YAP inactivation. nih.gov

Animal Model Systems for Preclinical Efficacy Assessment

Subcutaneous Tumor Xenograft Models in Immunodeficient Animals

Subcutaneous tumor xenograft models are a foundational tool in preclinical cancer research to evaluate the in vivo efficacy of potential therapeutic compounds like this compound. reactionbiology.com These models involve the implantation of human cancer cells into immunodeficient mice, typically at a subcutaneous site such as the flank or scapular region. aacrjournals.orgsemanticscholar.orgciberonc.es The compromised immune system of these mice prevents the rejection of the human tumor cells, allowing for the growth of a solid tumor that can be monitored and measured. nih.gov

In studies investigating this compound, researchers have utilized this model with various cancer cell lines. For example, human renal cell carcinoma cells (786-O) and osteosarcoma cells (U2OS/MTX) have been injected subcutaneously into nude mice to establish tumors. aacrjournals.orgsemanticscholar.org Once the tumors reach a specified volume, the mice are randomized into treatment and control groups. The treatment group receives this compound, while the control group typically receives a vehicle solution. aacrjournals.orgsemanticscholar.org This methodology allows for a direct comparison of tumor growth between treated and untreated animals.

The primary endpoint in these studies is often the measurement of tumor volume over time. aacrjournals.orgsemanticscholar.org This is typically done using calipers to measure the length and width of the tumor, and the volume is calculated using a standard formula [(width)^2 × length/2]. semanticscholar.org This non-invasive measurement allows for the longitudinal assessment of tumor growth inhibition by the therapeutic agent.

Assessment of Primary Tumor Growth and Metastatic Burden in Animal Models

The assessment of primary tumor growth in subcutaneous xenograft models provides direct evidence of a compound's anti-proliferative effects in a living system. As detailed in studies on this compound, the consistent monitoring of tumor volume in treated versus control groups reveals the extent to which the compound can suppress tumor growth. aacrjournals.orgsemanticscholar.org For instance, in a study using a renal cell carcinoma xenograft model, tumors in mice treated with this compound exhibited significantly inhibited growth and reduced volume compared to the control group. semanticscholar.org Similarly, in an osteosarcoma xenograft model, a significant reduction in tumor size was observed in mice treated with this compound. aacrjournals.org

Beyond primary tumor growth, assessing the metastatic burden is crucial, as metastasis is the primary cause of cancer-related mortality. nih.gov Animal models, including subcutaneous and orthotopic xenografts, are instrumental in studying the metastatic process. criver.com Metastatic burden can be evaluated through various methods, including non-invasive imaging techniques like bioluminescence imaging if the cancer cells are engineered to express luciferase, or through histological analysis of distant organs, such as the lungs, liver, and brain, at the end of the study. criver.combiorxiv.orgresearchgate.net In a study on osteosarcoma, treatment with this compound was found to dramatically diminish the occurrence of lung metastasis. aacrjournals.org

The following tables summarize findings from preclinical animal studies on this compound.

Table 1: Effect of this compound on Primary Tumor Growth in Subcutaneous Xenograft Models

| Cancer Type | Cell Line | Animal Model | Primary Tumor Growth Assessment | Key Findings | Reference |

| Renal Cell Carcinoma | 786-O | Nude Mice | Tumor volume measured weekly with calipers. | This compound treatment significantly inhibited tumor growth and reduced final tumor volume compared to the control group. | semanticscholar.org |

| Osteosarcoma | U2OS/MTX | Nude Mice | Tumor volume monitored every 4 days with calipers. | A significant reduction in tumor size was observed in mice treated with this compound. | aacrjournals.org |

Table 2: Assessment of Metastatic Burden in this compound-Treated Animal Models

| Cancer Type | Cell Line | Animal Model | Metastasis Assessment Method | Key Findings | Reference |

| Osteosarcoma | 143B | Nude Mice | In vitro cell invasion and motility assays; In vivo assessment of lung metastasis. | This compound treatment significantly reduced cell invasion and motility. In the animal model, it dramatically diminished the occurrence of lung metastasis. | aacrjournals.org |

Degalactotigonin Derivatives, Chemical Modifications, and Structure Activity Relationship Studies

Design and Synthesis Strategies for Degalactotigonin Analogues

The development of this compound analogues is largely guided by strategies employed for other steroidal saponins (B1172615), aiming to improve bioactivity and bioavailability. eurekaselect.compeerj.com While specific, large-scale synthesis of novel this compound analogues is not extensively documented in the reviewed literature, general strategies focus on modifying its two primary components: the tigogenin (B51453) aglycone and the trisaccharide sugar chain. eurekaselect.com

Key synthetic strategies include:

Modification of the Sugar Chain: The glycosidic portion of the molecule is a primary target for modification. This can involve altering the number, type, or linkage of the sugar units. For instance, the synthesis of analogues could involve adding or removing specific sugar moieties to influence solubility, cell membrane permeability, and interaction with biological targets.

Derivatization of the Aglycone: The steroidal backbone (tigogenin) possesses functional groups that are amenable to chemical modification. Strategies may include introducing new functional groups to the steroidal skeleton to potentially enhance biological activity or alter selectivity.

Semi-Synthesis: A common approach for complex natural products like this compound is semi-synthesis, where the naturally isolated compound serves as a starting scaffold for chemical modifications. This is often more feasible than total synthesis. For other natural products, such as Thymoquinone, derivatives have been synthesized by adding different chemical groups to the parent compound to create new chemical entities with improved bioactivity. nih.gov This principle is applicable to this compound to generate a library of analogues for screening.

The rationale behind creating these derivatives is often to overcome limitations of the natural compound, such as limited efficacy or unclear mechanisms, and to develop more stable and effective molecules. mdpi.com

Chemical Reaction Analysis of this compound and Resulting Derivative Profiles

This compound can undergo several types of chemical reactions, allowing for the creation of various derivatives. The primary reaction sites are the hydroxyl groups on the sugar moieties and the steroidal backbone. eurekaselect.com

Oxidation: Oxidation reactions can modify the glycoside portion of this compound, potentially leading to the formation of hydroxylated derivatives. This can alter the molecule's polarity and, consequently, its biological activity.

Reduction: Reduction reactions can affect the steroidal backbone, potentially yielding deoxygenated products. Such changes can influence the molecule's three-dimensional structure and its binding affinity to target proteins.

Substitution: Substitution reactions allow for the introduction of various functional groups onto the this compound molecule. This is a key method for systematically studying structure-activity relationships. For example, acetyl groups could be added to hydroxyl positions. However, studies on related compounds like O-acetyl solasodine (B1681914) have shown that such modifications can sometimes reduce bioactivity. researchgate.net

| Reaction Type | Potential Site of Reaction | Potential Resulting Derivative Profile | Anticipated Impact on Bioactivity |

|---|---|---|---|

| Oxidation | Glycoside moiety, Steroidal backbone | Formation of hydroxylated or carboxylated derivatives | Altered polarity and receptor binding affinity |

| Reduction | Steroidal backbone | Formation of deoxygenated derivatives | Modified steric structure and target interaction |

| Substitution | Hydroxyl groups on sugar chain or aglycone | Acetylated, methylated, or halogenated derivatives | Altered solubility, bioavailability, and target specificity |

| Hydrolysis (Degradation) | Glycosidic bonds | Removal of one or more sugar units (e.g., yielding the aglycone tigogenin) | Significant loss of cytotoxic activity, highlighting the sugar chain's importance eurekaselect.com |

Elucidation of Structure-Activity Relationships (SAR) through Systematic Chemical Derivatization

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound relates to its biological function. For steroidal saponins, SAR analysis reveals that both the aglycone and the sugar chain are critical determinants of activity. eurekaselect.compeerj.com

Importance of the Glycosidic Chain: The sugar moiety is paramount for the cytotoxic activity of this compound. Comparative studies show that while related compounds share a similar steroidal backbone, this compound's unique trisaccharide configuration is responsible for its potent and broad cytotoxicity. researchgate.net This sugar chain may enhance membrane permeability or improve affinity for specific cellular targets. SAR analysis of other steroidal glycosides indicates that the number, type, and location of sugar residues significantly impact activity. peerj.com For some saponins, the presence of an α-L-rhamnopyranose sugar at C-2 of the aglycone is considered critical for anticancer activity, a feature to be considered when designing this compound analogues. peerj.com

Systematic Derivatization Findings: Studies involving the isolation and testing of multiple compounds from Solanum nigrum serve as a natural SAR study. The consistent finding is that among closely related structures like solasodine, O-acetyl solasodine, and soladulcoside A, only this compound shows significant cytotoxicity against a wide range of cancer cell lines, underscoring the specific structural requirements for its potent activity. researchgate.netresearchgate.net

| Structural Feature | Observation | Impact on Biological Activity |

|---|---|---|

| Trisaccharide Chain | Unique sugar configuration in this compound compared to other saponins from S. nigrum. | Essential for potent and broad-spectrum cytotoxicity. researchgate.net |

| Aglycone (Tigogenin) | Serves as the steroidal backbone. | Provides the necessary scaffold for the sugar chain; modifications can alter activity. peerj.com |

| Number of Sugar Residues | This compound is a trisaccharide. SAR studies on other saponins show activity is dependent on the length of the sugar chain. semanticscholar.org | The specific number and type of sugars are critical for high potency. peerj.com |

| Acetylation | The related compound O-acetyl solasodine shows no significant cytotoxicity. researchgate.net | Suggests that acetylation of the aglycone's hydroxyl groups may reduce or abolish activity. |

Comparative Biological Activity Analysis with Structurally Related Steroidal Saponins

The cytotoxic superiority of this compound becomes evident when its biological activity is compared with other steroidal saponins isolated from the same source, Solanum nigrum.

This compound vs. Soladulcoside A, Solasodine, and O-acetyl solasodine: In a study evaluating these four compounds against human pancreatic (PANC1, MIA-PaCa2) and lung (A549, NCI-H1975, NCI-H1299) cancer cell lines, only this compound exhibited potent cytotoxicity across all tested lines. researchgate.netresearchgate.netresearchgate.net Soladulcoside A showed limited activity against only one cell line (A549), while solasodine and its acetylated derivative were largely inactive. This strongly suggests that this compound's specific glycosylation pattern is the key determinant of its broad-spectrum anticancer effects.

This compound vs. Solanigrosides: Spectroscopic analysis of S. nigrum has led to the identification of several novel steroidal saponins named solanigrosides, which are co-isolated with this compound. ijpba.inijpsr.comrjptonline.org In a cytotoxicity screening of six solanigrosides and this compound against four human tumor cell lines (HepG2, NCI-H460, MCF-7, and SF-268), only this compound was found to be significantly cytotoxic, with IC50 values ranging from 0.25 to 4.49 µM. ijpsr.com

This compound vs. Uttrosides: Uttroside A and Uttroside B are other cytotoxic saponins found in S. nigrum. researchgate.net Uttroside B, in particular, has shown remarkable efficacy against liver cancer, exhibiting tenfold higher cytotoxicity against the HepG2 cell line than sorafenib, an FDA-approved drug for liver cancer. qeios.com While both this compound and Uttroside B are potent, their relative efficacy can be cell-line dependent, indicating they may have different optimal targets or mechanisms of action, despite both being steroidal saponins from the same plant.

| Compound | Chemical Class | Cytotoxic Activity Summary | Reference |

|---|---|---|---|

| This compound | Steroidal Saponin (B1150181) | Potent and broad-spectrum cytotoxicity against pancreatic, lung, osteosarcoma, and renal cancer cell lines. researchgate.netaacrjournals.orgnih.gov | researchgate.netijpsr.comresearchgate.net |

| Soladulcoside A | Steroidal Saponin | Largely inactive; showed weak cytotoxicity against A549 lung cancer cells but not pancreatic cancer cells. researchgate.net | researchgate.net |

| Solasodine | Steroidal Alkaloid (Aglycone) | No significant cytotoxicity observed in comparative studies. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| O-acetyl solasodine | Steroidal Alkaloid Derivative | No significant cytotoxicity observed. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Solanigrosides (C-H) | Steroidal Saponins | Found to be non-cytotoxic in a screening against four human tumor cell lines. ijpsr.com | ijpsr.com |

| Uttroside B | Steroidal Saponin | Potent cytotoxicity, especially against liver cancer (HepG2) cells, exceeding that of the standard drug sorafenib. qeios.com | researchgate.netqeios.com |

In Silico and Computational Approaches in Degalactotigonin Research

Microarray Data Analysis and Gene Expression Profiling for Target Identification

A primary computational strategy to identify the molecular targets of Degalactotigonin involves analyzing large-scale gene expression data. hinet.net By comparing the gene expression profiles of cancer cells before and after treatment, researchers can pinpoint genes and pathways modulated by the compound.

In a notable in-silico study focused on Triple-Negative Breast Cancer (TNBC), researchers utilized microarray datasets from the Gene Expression Omnibus (GEO) database to identify key genes affected by this compound. researchgate.net The analysis integrated data from multiple human TNBC studies to enhance the statistical power and reliability of the findings. researchgate.net The GEO2R tool was employed to identify differentially expressed genes between TNBC and non-TNBC tissues based on their log fold change (logFC) values. researchgate.net